

The In Vivo Pharmacological Profile of Butafosfan: A Technical Guide

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Compound of Interest

Compound Name: Butafosfan

Cat. No.: B124190

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Introduction

Butafosfan is an organic phosphorus compound utilized in veterinary medicine, primarily as a metabolic stimulant. Chemically identified as [1-(butylamino)-1-methylethyl]-phosphonic acid, it is often administered in combination with cyanocobalamin (Vitamin B12) to address metabolic disorders, particularly in young animals, and to support the treatment of infertility, tetany, and paresis as an adjunct to calcium and magnesium therapy[1]. Despite its widespread use in various animal species including cattle, horses, pigs, sheep, and goats, its precise mechanism of action remains an area of active investigation[1]. This technical guide provides a comprehensive overview of the in vivo pharmacological profile of **Butafosfan**, summarizing key findings on its pharmacokinetics, pharmacodynamics, and physiological effects.

Pharmacokinetics

The disposition of **Butafosfan** has been characterized in several animal species, revealing rapid absorption and elimination. The primary route of excretion is via the urine, with the parent compound being the major excreted substance[1].

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **Butafosfan** in various animal species.

Table 1: Pharmacokinetic Parameters of **Butafosfan** in Cattle (Intravenous Administration)[1]

Parameter	Value	Units
Administration Route	Intravenous	-
Dose	5.6	mg/kg bw
Half-life (α -phase)	1.7	minutes
Half-life (β -phase)	13.2	minutes
Terminal Elimination Half-life (γ -phase)	1.38	hours
Excretion (Urine, 12h)	~74%	of dose
Excretion (Feces, 12h)	~0.2%	of dose

Table 2: Pharmacokinetic Parameters of **Butafosfan** in Piglets (10 mg/kg bw)[2]

Parameter	Intravenous Administration	Intramuscular Administration	Units
Elimination Half-life ($T_{1/2\lambda z}$)	3.30	4.21	hours
Clearance (Cl)	0.16	-	L/kg/h
Area Under the Curve (AUC)	64.49 ± 15.07	48.29 ± 21.67	µg·h/mL
Volume of Distribution at steady state (Vss)	0.81 ± 0.44	-	L/kg
Mean Residence Time (MRT)	1.51 ± 0.27	1.74 ± 0.29	hours
Maximum Concentration (Cmax)	-	28.11	µg/mL
Time to Maximum Concentration (Tmax)	-	0.31	hours
Bioavailability (F)	-	74.69	%

Table 3: Pharmacokinetic Parameters of **Butafosfan** in Horses (Intravenous Administration)[3]
[4]

Parameter	Value	Units
Administration Route	Intravenous	-
Dose	10	mg/kg bw
Biological Half-life	~78	minutes
Cmax (at 1 min)	87.811 (high dose) / 10.224 (low dose)	µg/mL

Note: Detailed pharmacokinetic data for sheep and poultry are limited in the reviewed literature.

Pharmacodynamics and Mechanism of Action

Butafosfan is recognized as a metabolic stimulant that appears to influence energy metabolism, particularly under conditions of metabolic stress[5][6]. While the precise molecular targets are not fully elucidated, evidence points towards its involvement in the insulin signaling pathway and the modulation of glucose and lipid metabolism[5][7].

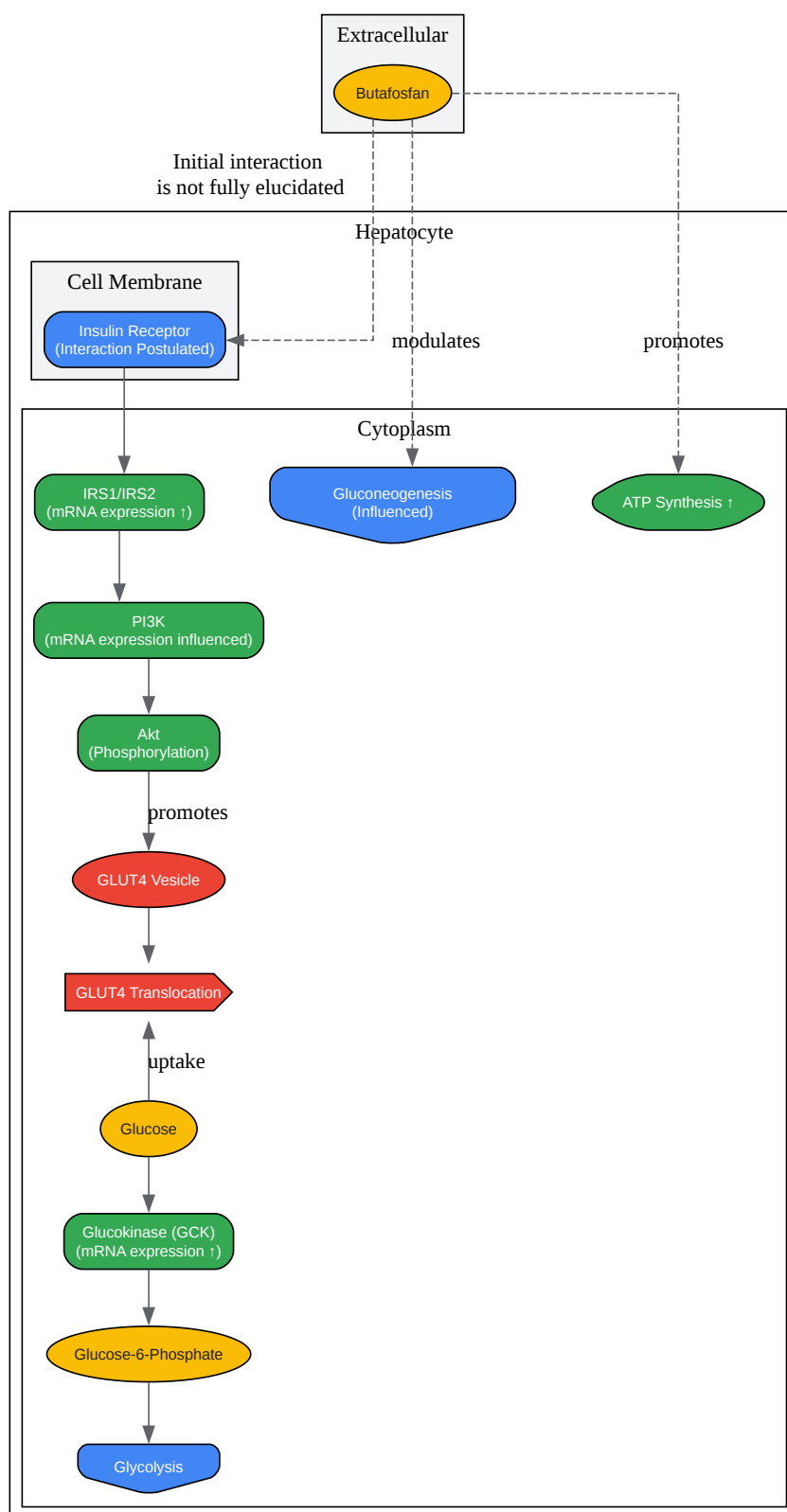
Effects on Energy Metabolism

In vivo studies in mice have demonstrated that **Butafosfan** can significantly enhance energy metabolism. Administration of a compound **Butafosfan** solution led to increased levels of glycogen, adenosine triphosphate (ATP), and adenosine diphosphate (ADP) in both the liver and muscle tissue. Conversely, adenosine monophosphate (AMP) levels in muscle were decreased, suggesting a shift towards a higher energy state[5]. This indicates that **Butafosfan** may promote ATP synthesis and improve energy storage in the form of glycogen[5].

Involvement in Insulin Signaling

Recent studies suggest that the metabolic effects of **Butafosfan** are linked to the insulin signaling pathway[5][7]. In mice, **Butafosfan** treatment has been shown to influence the hepatic mRNA expression of key genes involved in this pathway, including PI3K, GCK (glucokinase), and Irs1 (insulin receptor substrate 1)[5]. Specifically, **Butafosfan** increased the mRNA expression of Irs1 and Irs2 (insulin receptor substrate 2)[5]. The expression of Gck, a gene regulated by insulin, was also modulated by **Butafosfan**, further supporting the hypothesis that its effects are dependent on insulin signaling[3][5].

The downstream effects of this pathway's modulation include alterations in glucose homeostasis. **Butafosfan** administration has been associated with increased blood glucose concentrations in some studies[5]. This may be linked to an increase in glucagon levels, which stimulates hepatic gluconeogenesis[8]. The phosphorylation of Akt, a key component of the PI3K pathway, can lead to the translocation of GLUT4 glucose transporters to the cell membrane, promoting glucose uptake into cells[1].



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Proposed signaling pathway of **Butafosfan** in hepatocytes.

Physiological Effects

The administration of **Butafosfan**, often in combination with cyanocobalamin, has been associated with a range of beneficial physiological effects in various animal species.

- **Metabolic Stimulant:** It is widely regarded as a metabolic stimulant, helping animals to overcome metabolic stress and disorders[9][10].
- **Improved General Health:** Studies have reported improvements in the general health status of animals, including stimulated feed intake and improved liver and muscle function[5].
- **Increased Milk Production:** In dairy cows, **Butafosfan** administration has been linked to increased milk production, particularly in animals experiencing a negative energy balance postpartum[2][9].
- **Reduced Stress Response:** **Butafosfan** has been shown to have anti-stress effects, for instance, by reducing salivary cortisol levels in piglets under social stress.
- **Enhanced Endurance:** In mice, a compound solution of **Butafosfan** enhanced endurance capabilities in various stress tests[5].

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies investigating the pharmacological profile of **Butafosfan**.

Pharmacokinetic Study in Cattle[1]

- **Animals:** Non-lactating cattle.
- **Drug Administration:** A single intravenous dose of **Butafosfan** at 5.6 mg/kg body weight.
- **Sampling:** Blood samples were collected at various time points to determine the serum concentration of **Butafosfan**. Urine and feces were collected for 12 hours post-administration to quantify excretion.
- **Analytical Method:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the analysis of **Butafosfan** in serum, urine, and feces.

- **Pharmacokinetic Analysis:** The serum concentration-time data was fitted to a three-compartment model to calculate pharmacokinetic parameters.

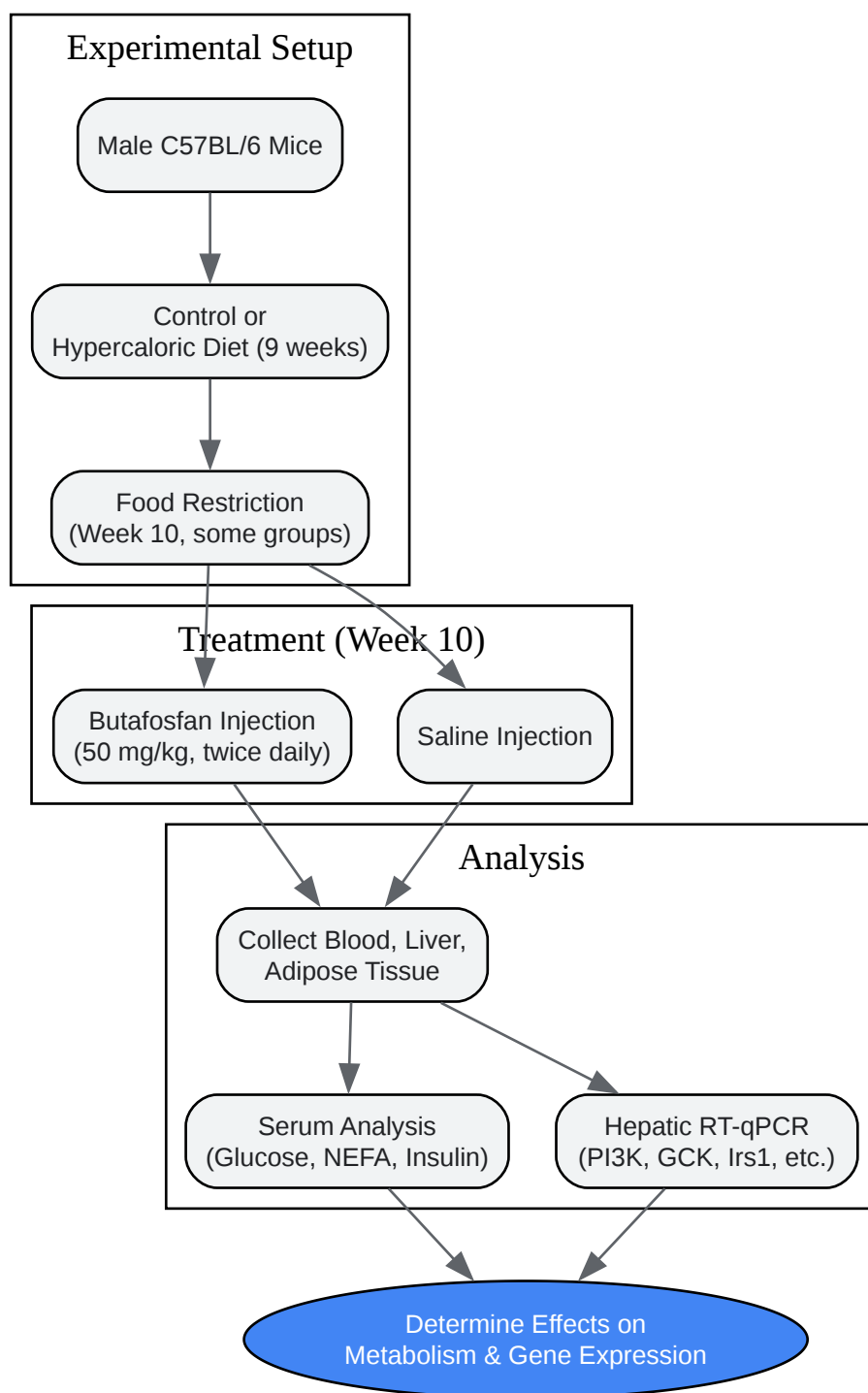


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Workflow for the pharmacokinetic study of **Butafosfan** in cattle.

Metabolic Study in Mice[5]

- **Animals:** Male C57BL/6 mice.
- **Experimental Design:** Mice were fed either a control or a hypercaloric diet for nine weeks. In the tenth week, some animals underwent food restriction. Animals received subcutaneous injections of either **Butafosfan** (50 mg/kg, twice daily for seven days) or saline.
- **Sample Collection:** At the end of the treatment period, blood, liver, and epididymal white adipose tissues were collected.
- **Biochemical Analysis:** Serum levels of glucose, non-esterified fatty acids (NEFA), phosphorus, and insulin were measured.
- **Gene Expression Analysis:** Hepatic mRNA expression of genes related to energy metabolism and insulin signaling (e.g., PI3K, GCK, Irs1, Irs2) was quantified using real-time quantitative PCR (RT-qPCR).
- **Statistical Analysis:** Data were analyzed to determine the effects of **Butafosfan** treatment, diet, and food restriction on the measured parameters.



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Workflow for the metabolic study of **Butafosfan** in mice.

Conclusion

Butafosfan exhibits a favorable pharmacokinetic profile with rapid absorption and elimination in several species. Its pharmacodynamic effects are centered on the stimulation of energy metabolism, a process that appears to be mediated, at least in part, through the insulin signaling pathway. The observed physiological benefits, including improved health, increased productivity, and reduced stress responses, underscore its therapeutic value in veterinary medicine. While the precise upstream molecular targets of **Butafosfan** are yet to be fully identified, the current body of evidence provides a strong foundation for its rational use and for guiding future research to further elucidate its mechanism of action. This will be critical for optimizing its clinical applications and for the development of novel therapeutic strategies targeting metabolic disorders in animals.

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